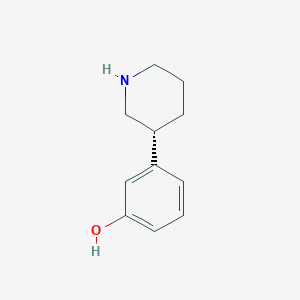

Phenol, 3-(3R)-3-piperidinyl-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phenol, 3-(3R)-3-piperidinyl- is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality Phenol, 3-(3R)-3-piperidinyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 3-(3R)-3-piperidinyl- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmaceutical Development

Phenol, 3-(3R)-3-piperidinyl- is primarily utilized as an intermediate in the synthesis of numerous pharmaceutical compounds. Its structural properties allow it to enhance the efficacy and safety profiles of analgesics and anti-inflammatory drugs.

Case Study: Opioid Receptor Modulators

Research has demonstrated that derivatives of this compound exhibit varying affinities for opioid receptors, which are critical in pain management therapies. For instance, a study evaluated several analogs for their binding affinities at μ-, δ-, and κ-opioid receptors, revealing that modifications to the piperidine structure significantly influenced receptor selectivity and potency .

Table 1: Affinity of Compounds at Opioid Receptors

| Compound | μ-Receptor (Ki nM) | δ-Receptor (Ki nM) | κ-Receptor (Ki nM) |

|---|---|---|---|

| Compound A | 740 ± 49 | 4760 ± 254 | 78 ± 3.0 |

| Compound B | 190 ± 15 | 3710 ± 208 | 26 ± 1.6 |

Neuroscience Research

The compound is instrumental in neuroscience research, particularly in understanding neurotransmitter systems. It aids in elucidating the mechanisms of action for drugs targeting the central nervous system, thereby contributing to the development of better treatments for neurological disorders.

Case Study: Neurotransmitter Interaction

In studies exploring neurotransmitter interactions, phenol, 3-(3R)-3-piperidinyl- was used to assess its effects on neurotransmitter release and receptor activation. The findings indicated that specific structural modifications could enhance or inhibit neurotransmitter activity, providing insights into potential therapeutic applications .

Material Science

In material science, this compound is employed in the development of advanced materials such as polymers and coatings. Its unique chemical properties contribute to improved durability and resistance against environmental factors.

Application Example: Coating Formulations

Research has shown that incorporating phenol, 3-(3R)-3-piperidinyl- into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly valuable in industries requiring robust materials capable of withstanding harsh conditions .

Biochemical Assays

The compound serves as a reagent in various biochemical assays, facilitating the detection and quantification of specific biomolecules essential for diagnostics and therapeutic monitoring.

Case Study: Diagnostic Applications

In diagnostic settings, phenol, 3-(3R)-3-piperidinyl- has been utilized to develop assays that measure biomarker levels in biological samples. This application is crucial for conditions requiring precise monitoring of therapeutic responses .

Agrochemical Formulations

Phenol, 3-(3R)-3-piperidinyl- is also explored in agrochemical formulations. Its incorporation into pesticide and herbicide designs aims to enhance efficacy while minimizing environmental impact.

Research Insights: Pesticide Development

Studies indicate that derivatives of this compound can improve the effectiveness of agrochemicals by targeting specific biological pathways in pests while being less harmful to non-target organisms .

化学反应分析

Electrophilic Aromatic Substitution

The phenolic hydroxyl group activates the aromatic ring toward electrophilic substitution. Key reactions include:

Substituents on the piperidine ring (e.g., methyl groups) can sterically hinder reactions at the para position, favoring meta substitution.

Functionalization of the Piperidine Nitrogen

The tertiary amine undergoes alkylation, acylation, and salt formation:

Alkylation

-

Reagents : Alkyl halides (e.g., CH₃I) in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃).

-

Product : Quaternary ammonium salts (e.g., 3-(3R)-3-(N-methylpiperidinyl)phenol).

Acylation

-

Reagents : Acetyl chloride or acetic anhydride in dichloromethane.

-

Product : N-Acyl derivatives (e.g., 3-(3R)-3-(N-acetylpiperidinyl)phenol).

Salt Formation

-

Reagents : HCl in ethyl acetate.

-

Product : Hydrochloride salt (enhanced solubility for pharmacological studies) .

Oxidation Reactions

The phenolic group and piperidine ring are susceptible to oxidation:

| Substrate | Oxidizing Agent | Conditions | Product | Source |

|---|---|---|---|---|

| Phenolic ring | KMnO₄ | Acidic, 60°C | Quinone derivatives | |

| Piperidine ring | H₂O₂ | Aqueous, RT | N-Oxide (3-(3R)-3-piperidinylphenol N-oxide) |

Reduction Reactions

While the compound itself is not typically reduced, intermediates in its synthesis may undergo hydrogenation:

-

Catalytic Hydrogenation : H₂ (1 atm) with Pd/C in ethanol reduces unsaturated bonds in synthetic precursors .

Cross-Coupling Reactions

The piperidine ring participates in enantioselective cross-coupling:

-

Rh-Catalyzed Asymmetric Carbometalation : Reacts with sp²-hybridized boronic acids (e.g., aryl boronic acids) to form 3-arylpiperidines.

Biological Activity Modulation via Structural Modifications

Substituents on the phenolic ring significantly affect pharmacological properties:

| Derivative | κ Opioid Receptor Antagonism (Kₑ, nM) | Selectivity (κ/μ) | Source |

|---|---|---|---|

| 3-Hydroxy (Parent) | 0.02 | 1250 | |

| 3-Fluoro | 0.01 | 1480 | |

| 3-Chloro | 0.039 | 175 |

Fluorination improves both potency and selectivity for κ-opioid receptors .

Stability and Degradation

属性

分子式 |

C11H15NO |

|---|---|

分子量 |

177.24 g/mol |

IUPAC 名称 |

3-[(3R)-piperidin-3-yl]phenol |

InChI |

InChI=1S/C11H15NO/c13-11-5-1-3-9(7-11)10-4-2-6-12-8-10/h1,3,5,7,10,12-13H,2,4,6,8H2/t10-/m0/s1 |

InChI 键 |

HYUOAVGLJXTEGX-JTQLQIEISA-N |

手性 SMILES |

C1C[C@@H](CNC1)C2=CC(=CC=C2)O |

规范 SMILES |

C1CC(CNC1)C2=CC(=CC=C2)O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。